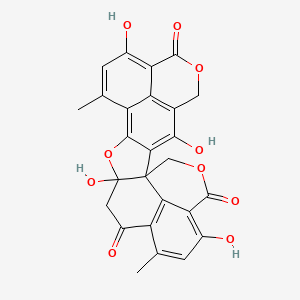

Bacillosporin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バシロスポリンCは、Talaromyces bacillosporus菌から単離された、二量体のオキサフェナレンノン系抗生物質です。 1980年に千葉大学の研究者によって初めて発見されました 。 この化合物は、抗生物質活性と抗腫瘍活性で知られており、様々な科学分野で重要な研究対象となっています .

2. 製法

合成経路と反応条件: バシロスポリンCは、マングローブ内生菌SBE-14におけるバシロスポリンDのラクトンから形成されます 。この化合物は無水物であり、別の化合物から水が除去されることで形成されます。バシロスポリンCの具体的な合成経路と反応条件は、広く文書化されていませんが、天然源から単離されていることは知られています。

工業生産方法: バシロスポリンCの工業生産には、制御された条件下でのTalaromyces bacillosporus菌の培養が含まれます。 その後、様々なクロマトグラフィー技術を用いて、化合物抽出と精製が行われます .

準備方法

Synthetic Routes and Reaction Conditions: Bacillosporin C is formed from the lactone bacillosporin D in the mangrove endophytic fungus SBE-14 . The compound is an anhydride, which means it is formed by the removal of water from another compound. The specific synthetic routes and reaction conditions for this compound are not extensively documented, but it is known to be isolated from natural sources.

Industrial Production Methods: Industrial production of this compound involves the cultivation of the fungus Talaromyces bacillosporus under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .

化学反応の分析

反応の種類: バシロスポリンCは、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 目的の生成物に応じて、様々な求核剤を置換反応に使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件に依存します。 例えば、酸化は異なるオキサフェナレンノン誘導体を生成する可能性があり、還元はバシロスポリンCの様々な還元型を生成する可能性があります .

4. 科学研究における用途

バシロスポリンCは、様々な科学研究に応用されています:

化学: オキサフェナレンノン二量体の化学を研究するためのモデル化合物として使用されます。

生物学: 様々な細菌株に対する抗生物質活性が研究されています。

科学的研究の応用

Bacillosporin C has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the chemistry of oxaphenalenone dimers.

Biology: Investigated for its antibiotic properties against various bacterial strains.

Industry: Potential applications in the development of new antibiotics and antitumor agents.

作用機序

バシロスポリンCは、神経伝達物質であるアセチルコリンを分解する酵素であるアセチルコリンエステラーゼの阻害を通じて主にその効果を発揮します 。この酵素を阻害することで、バシロスポリンCはコリン作動性伝達を増強することができ、これは特定の神経疾患の治療に役立ちます。 さらに、抗生物質活性は、細菌細胞壁合成を阻害する能力に起因しています .

類似化合物:

バシロスポリンD: バシロスポリンCの前駆体であるラクトン。

他のオキサフェナレンノン二量体: 他の菌種から単離されたオキサフェナレンノン二量体などの化合物。

独自性: バシロスポリンCは、二量体構造と、抗生物質とアセチルコリンエステラーゼ阻害剤の両方の二重の活性を持つという点でユニークです 。これらの特性の組み合わせは、複数の科学分野における研究にとって貴重な化合物となっています。

類似化合物との比較

Bacillosporin D: A lactone precursor to Bacillosporin C.

Other Oxaphenalenone Dimers: Compounds such as oxaphenalenone dimers isolated from other fungal species.

Uniqueness: this compound is unique due to its dimeric structure and its dual activity as both an antibiotic and an acetylcholinesterase inhibitor . This combination of properties makes it a valuable compound for research in multiple scientific disciplines.

特性

IUPAC Name |

3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBPWHLZTSXJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Bacillosporin C and what are its structural features?

A1: this compound is a natural product originally isolated from the fungus Talaromyces bacillosporus []. It is an oxaphenalenone dimer characterized by its seven-ring structure. Recently, it was also isolated from the mangrove endophytic fungus SBE-14 found in the South China Sea [, ]. While its full spectroscopic characterization is available [], its exact molecular formula and weight are not explicitly reported in the provided abstracts.

Q2: What is known about the biological activity of this compound?

A2: Limited information is available regarding the biological activity of this compound. While its structural analogue, Bacillosporin D, has shown strong inhibitory activity against KB cells (a human carcinoma cell line), this compound itself has not been extensively studied for this activity []. Further research is needed to fully elucidate its potential anticancer properties and to explore other possible bioactivities.

Q3: Are there any proposed biosynthetic pathways for this compound?

A3: Based on its structure, it is suggested that this compound is biosynthetically produced by the transformation of Bacillosporin D. This transformation involves the unusual conversion of a lactone moiety in Bacillosporin D to an anhydride in this compound []. This unique transformation is of particular interest for understanding the biosynthetic capabilities of the producing organisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)